6-Chloro-2,3-dimethylquinoxaline

PDE10A inhibition Fragment-based drug discovery Schizophrenia research

Validated PDE10A fragment hit (IC50 8.36 µM) with co-crystal structure (PDB 5SJQ). The 6-chloro substituent is functionally essential—unsubstituted quinoxaline analogs fail to engage PDE10A equivalently. This chlorine provides a reactive handle for SNAr/cross-coupling chemistry, enabling rapid SAR library expansion inaccessible from simpler cores. Ideal for FBDD campaigns targeting PDE10A in schizophrenia, Huntington's disease, and CNS disorders. Also serves as a reference inhibitor for assay validation or competitive probe for target engagement studies. Procure this authenticated scaffold to accelerate structure-guided lead optimization with proven, publication-ready starting points.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 17911-93-2
Cat. No. B096664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dimethylquinoxaline
CAS17911-93-2
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)Cl)C
InChIInChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
InChIKeyCNNSWSHYGANWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-dimethylquinoxaline (CAS 17911-93-2): A Core Scaffold for Fragment-Based Drug Discovery and PDE10A-Targeted Research


6-Chloro-2,3-dimethylquinoxaline (CAS 17911-93-2) is a heterocyclic organic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol [1]. It serves as a privileged scaffold in medicinal chemistry, valued for its role as a building block in the synthesis of more complex molecules. The compound's structural features—specifically the chloro substituent at the 6-position and methyl groups at the 2- and 3-positions—provide distinct handles for chemical modification, making it a key intermediate in drug discovery and fragment-based screening campaigns [1]. Notably, it has been co-crystallized with human phosphodiesterase 10A (PDE10A), a target for neurological disorders, providing direct structural evidence of its utility as a fragment hit [2].

6-Chloro-2,3-dimethylquinoxaline (CAS 17911-93-2): Why Simple Substitution with Unsubstituted Quinoxalines Fails to Deliver Equivalent Research Value


Generic substitution of 6-chloro-2,3-dimethylquinoxaline with simpler, unsubstituted quinoxaline analogs (e.g., quinoxaline or 2,3-dimethylquinoxaline) is not scientifically equivalent due to the critical role of the 6-chloro substituent. This chlorine atom is not merely a passive structural feature; it is a key determinant of both biological activity and synthetic utility. For instance, the 6-chloro group enables a unique binding mode within the PDE10A active site, as evidenced by its co-crystal structure, a feature absent in the non-chlorinated analog [1]. Furthermore, the 6-position chlorine provides a reactive handle for downstream chemical diversification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of focused compound libraries that are inaccessible from the unsubstituted core [2]. Ignoring this substitution pattern can lead to a loss of target engagement and a significant reduction in the scope of chemical exploration.

6-Chloro-2,3-dimethylquinoxaline (CAS 17911-93-2): Quantified Differentiation in PDE10A Inhibition and Fragment-Based Discovery


Quantified PDE10A Inhibition: Micromolar Activity Validated by Co-Crystal Structure

6-Chloro-2,3-dimethylquinoxaline demonstrates direct, quantifiable inhibition of the phosphodiesterase 10A (PDE10A) enzyme, a key target in the development of therapeutics for schizophrenia and other neurological disorders. It inhibits PDE10A with an IC50 value of 8.35762 µM [1]. This is a critical differentiation from the unsubstituted analog, 2,3-dimethylquinoxaline, for which no such activity has been reported, underscoring the essential contribution of the 6-chloro substituent to target engagement.

PDE10A inhibition Fragment-based drug discovery Schizophrenia research

High-Resolution Structural Data: A Unique 3D Binding Mode for Rational Drug Design

A high-resolution (2.12 Å) X-ray crystal structure of 6-chloro-2,3-dimethylquinoxaline in complex with human PDE10A is publicly available (PDB ID: 5SJQ) [1]. This structural data provides atomic-level detail on the compound's binding pose and interactions within the enzyme's active site. In contrast, the unsubstituted analog, 2,3-dimethylquinoxaline, lacks a reported co-crystal structure with PDE10A, limiting its utility in structure-based drug design. The 6-chloro group is observed to occupy a specific pocket, providing a clear vector for further chemical elaboration.

Structural biology Drug design X-ray crystallography

Physicochemical Differentiation: Enhanced Lipophilicity for Fragment-Based Library Design

The presence of the 6-chloro substituent significantly alters the compound's physicochemical properties compared to its unsubstituted analog, 2,3-dimethylquinoxaline. Calculated properties indicate a marked increase in lipophilicity for 6-chloro-2,3-dimethylquinoxaline, with a LogP of 2.9, compared to a LogP of approximately 1.9 for 2,3-dimethylquinoxaline . This increased lipophilicity, coupled with its higher molecular weight (192.64 g/mol vs. 158.20 g/mol) , positions it as a more advanced fragment with improved membrane permeability potential and a distinct chemical space for library design.

Medicinal chemistry Physicochemical properties Fragment libraries

Synthetic Versatility: A Reactive Handle for Rapid Chemical Diversification

The 6-chloro substituent on 6-chloro-2,3-dimethylquinoxaline is a versatile synthetic handle that is absent in 2,3-dimethylquinoxaline. This chlorine atom is amenable to a wide range of modern synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, the unsubstituted analog, 2,3-dimethylquinoxaline, lacks this reactive site and is largely confined to electrophilic aromatic substitution on the benzene ring, which often suffers from poor regioselectivity and limited scope. This difference enables the rapid, selective, and predictable synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic chemistry Medicinal chemistry Cross-coupling

6-Chloro-2,3-dimethylquinoxaline (CAS 17911-93-2): Key Application Scenarios Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting PDE10A for Neurological Disorders

This compound is a premier choice for fragment-based drug discovery (FBDD) programs targeting phosphodiesterase 10A (PDE10A). Its confirmed micromolar IC50 (8.36 µM) and a high-resolution co-crystal structure (PDB 5SJQ) provide an unparalleled starting point for structure-guided optimization. The chlorine atom offers a clear vector for growth into adjacent binding pockets, and the available structural data allows for rational design of more potent and selective inhibitors, which is critical for advancing research in schizophrenia, Huntington's disease, and other CNS disorders [1].

Synthesis of Focused Quinoxaline-Based Libraries for General SAR Exploration

Due to the versatile 6-chloro handle, 6-chloro-2,3-dimethylquinoxaline is an ideal core scaffold for generating focused compound libraries. Researchers can rapidly explore structure-activity relationships (SAR) by derivatizing the 6-position via SNAr or palladium-catalyzed cross-coupling reactions. This approach is significantly more efficient and selective than attempting to functionalize an unsubstituted quinoxaline core, allowing for the systematic investigation of how substituents at this position affect biological activity across various targets [1].

Biophysical Assay Development and Target Engagement Studies

The well-characterized binding of 6-chloro-2,3-dimethylquinoxaline to PDE10A, validated by both enzymatic assay and X-ray crystallography, makes it a valuable tool compound for assay development. It can be used as a reference inhibitor to validate new biochemical or biophysical assays for PDE10A, or as a competitive probe in target engagement studies (e.g., SPR, thermal shift assays) to confirm binding of other compounds or to screen for novel PDE10A binders [1].

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